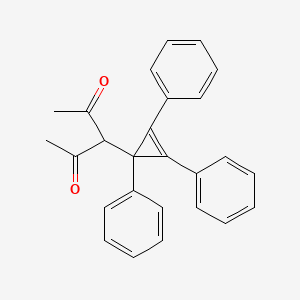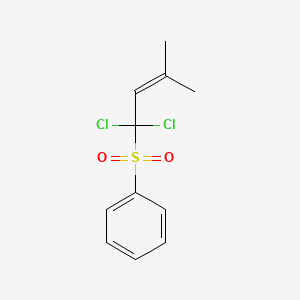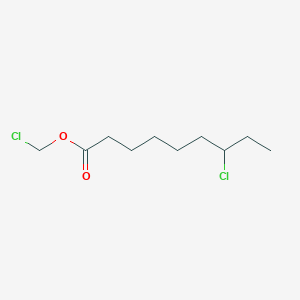
Chloromethyl 7-chlorononanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl 7-chlorononanoate is an organic compound with the molecular formula C10H18Cl2O2 and a molecular weight of 241.155 g/mol It belongs to the class of organochlorides, which are characterized by the presence of chlorine atoms attached to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 7-chlorononanoate typically involves the chloromethylation of 7-chlorononanoic acid. The reaction is carried out in the presence of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether, along with a catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) under mild conditions . The reaction is usually conducted at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Chloromethyl 7-chlorononanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group (-CH2Cl) can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Derivatives such as azides, thiocyanates, and ethers.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Hydrocarbons and reduced derivatives.
科学研究应用
Chloromethyl 7-chlorononanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Industry: this compound is employed in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Chloromethyl 7-chlorononanoate involves the reactivity of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
相似化合物的比较
Chloromethyl 7-chlorononanoate can be compared with other similar compounds, such as:
Chloromethyl 7-chlorooctanoate: Similar structure but with one less carbon atom in the alkyl chain.
Chloromethyl 7-chlorodecanoate: Similar structure but with one more carbon atom in the alkyl chain.
Chloromethyl 7-chloroundecanoate: Similar structure but with two more carbon atoms in the alkyl chain.
The uniqueness of this compound lies in its specific chain length and the presence of both chloromethyl and chloro groups, which confer distinct reactivity and properties compared to its analogs.
属性
CAS 编号 |
80418-76-4 |
|---|---|
分子式 |
C10H18Cl2O2 |
分子量 |
241.15 g/mol |
IUPAC 名称 |
chloromethyl 7-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-9(12)6-4-3-5-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI 键 |
PYUVKWQQSVOCEA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCCC(=O)OCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


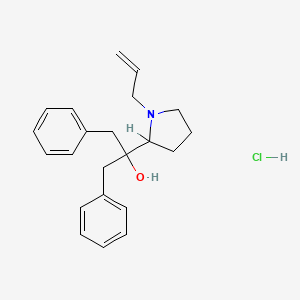

![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

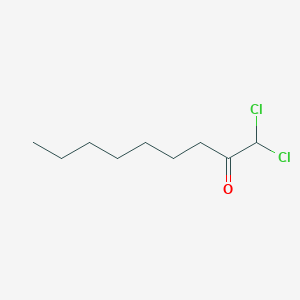

![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
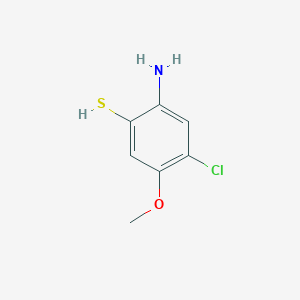
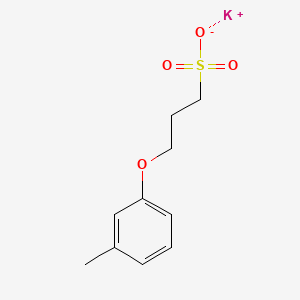
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)

![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
